molecular formula C24H27F3N2O4S B2982136 1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole CAS No. 862827-01-8

1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole

Numéro de catalogue: B2982136
Numéro CAS: 862827-01-8
Poids moléculaire: 496.55
Clé InChI: LNGVTEJTRTVTHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole (CAS: 851805-67-9) is a substituted 4,5-dihydroimidazole derivative featuring a triethoxybenzoyl group at position 1 and a sulfanyl moiety linked to a 3-(trifluoromethyl)benzyl group at position 2 . Its molecular formula is C₂₇H₂₇F₃N₂O₄S, with a molecular weight of 544.58 g/mol.

Propriétés

IUPAC Name

(3,4,5-triethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N2O4S/c1-4-31-19-13-17(14-20(32-5-2)21(19)33-6-3)22(30)29-11-10-28-23(29)34-15-16-8-7-9-18(12-16)24(25,26)27/h7-9,12-14H,4-6,10-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGVTEJTRTVTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted imidazole derivatives.

Mécanisme D'action

The mechanism of action of 1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound Name Substituents (Positions 1, 2) Molecular Formula Key Features Reported Bioactivity (if available)
Target Compound 1: 3,4,5-Triethoxybenzoyl; 2: 3-(Trifluoromethyl)benzylsulfanyl C₂₇H₂₇F₃N₂O₄S High lipophilicity due to trifluoromethyl and triethoxy groups Not explicitly reported
2-[(3-Fluorobenzyl)sulfonyl]-4,5-diphenyl-1-(2-propyn-1-yl)-1H-imidazole (CAS: N/A) 1: 2-Propynyl; 2: 3-Fluorobenzylsulfonyl C₂₄H₂₀FN₃O₂S Sulfonyl group enhances electrophilicity; fluorobenzyl improves metabolic stability No explicit bioactivity data
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CAS: 868218-38-6) 1: Benzenesulfonyl; 2: 3,4-Dichlorobenzylsulfanyl C₁₇H₁₅Cl₂N₂O₂S₂ Dichlorophenyl group may enhance antimicrobial activity Potential kinase inhibition
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole 1: H; 2: 2-(Trifluoromethyl)phenyl C₂₂H₁₅F₃N₂ Trifluoromethyl at position 2 improves binding to hydrophobic pockets Antifungal activity inferred
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS: 339277-98-4) 1: Methyl; 2: 4-Methylbenzylsulfanyl C₂₄H₂₂N₂S Methyl groups reduce steric hindrance; simpler synthesis Not reported
Key Observations:
  • Trifluoromethyl Groups : The presence of a trifluoromethyl group (as in the target compound and entry 4) enhances lipophilicity and metabolic stability, which is critical for blood-brain barrier penetration or prolonged half-life .
  • Sulfanyl vs.
  • Triethoxybenzoyl Group : This substituent in the target compound is bulkier than simpler aryl groups (e.g., phenyl or methyl), possibly affecting solubility and steric interactions in biological targets .

Activité Biologique

The compound 1-(3,4,5-triethoxybenzoyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole is a novel synthetic derivative with potential biological applications. Its structure suggests various pharmacological properties, particularly in the context of anti-cancer and anti-inflammatory activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triethoxybenzoyl moiety that may enhance lipophilicity and cellular uptake.
  • A trifluoromethyl group which is known to influence metabolic stability and biological activity.
  • A dihydroimidazole core that could interact with various biological targets.

Research indicates that the trifluoromethyl group plays a critical role in enhancing the compound's interaction with specific biological targets. For instance, studies on related compounds have shown that the trifluoromethyl group can significantly increase binding affinity to matrix metalloproteinases (MMPs), particularly MMP-1, which is involved in cancer progression and tissue remodeling .

Anticancer Activity

  • Inhibition of MMPs : The compound's structural analogues have demonstrated potent inhibitory effects against MMP-1. For example, a related compound showed an IC50 value of 0.18 µM against MMP-1, indicating strong inhibitory potential . This suggests that our target compound may exhibit similar or enhanced activity due to its unique structure.
  • Cell Viability Studies : Preliminary in vitro studies are warranted to assess the cytotoxicity of the compound in various cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance apoptosis through modulation of signaling pathways involved in cell survival.

Anti-inflammatory Activity

The imidazole ring is known for its anti-inflammatory properties. Compounds containing imidazole structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammatory responses in various models . This suggests that our compound could potentially serve as a therapeutic agent in inflammatory diseases.

Data Tables

Biological Activity IC50 Value (µM) Reference
MMP-1 Inhibition0.18 ± 0.03
Cytotoxicity (Cancer Cells)TBDTBD
Anti-inflammatory ActivityTBDTBD

Case Studies

Recent studies have focused on the development of similar compounds targeting GPR55, a receptor implicated in pain and inflammation. These studies suggest that modifications to the chemical structure can lead to significant changes in biological activity . Therefore, exploring various derivatives of our target compound could yield valuable insights into its therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.